N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with dimethoxy groups at positions 4 and 5. The compound’s structure includes a benzyl group attached to the nitrogen of the benzamide, while the 3-(methylsulfonyl)benzoyl moiety contributes to its electronic and steric properties.
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-12-13-20(31-2)22-21(19)25-24(32-22)26(15-16-8-5-4-6-9-16)23(27)17-10-7-11-18(14-17)33(3,28)29/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVYKTJKKNKCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C24H22N2O5S2
- Molecular Weight : 482.6 g/mol
- CAS Number : 941925-88-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The benzo[d]thiazole ring is formed through cyclization reactions involving aromatic aldehydes and o-phenylenediamine. Optimized conditions for large-scale synthesis may include the use of continuous flow reactors to enhance yield and efficiency.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
| H1299 | 1.8 | Decreased IL-6 and TNF-α levels |
These results position the compound as a promising candidate for dual-action cancer therapy, targeting both tumor growth and inflammation.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by significantly lowering the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual functionality enhances its therapeutic potential in treating conditions where inflammation is a contributing factor to disease progression.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Signaling Pathways : The compound inhibits the AKT and ERK pathways, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is vital for reducing tumor growth.
- Cytokine Modulation : By decreasing inflammatory cytokines, it helps mitigate the inflammatory response associated with cancer progression.
Case Studies
- Study on Cell Proliferation : A study conducted on A431 and A549 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potent anticancer effects .
- Inflammation Assessment : In a model assessing inflammation markers, the compound significantly reduced IL-6 and TNF-α levels at concentrations as low as 1 μM, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives, this compound stands out due to its unique structural features that confer enhanced biological activity:
| Compound | Structure | Activity |
|---|---|---|
| Compound B7 | Similar to target compound | Anticancer activity with lower IC50 values |
| Compound 4i | Another benzothiazole derivative | Moderate activity; less effective than target compound |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several classes of molecules, as highlighted in the evidence:
Physicochemical Properties
Functional Group Impact
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
